molecular formula C16H24N2O4S B5783247 N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5783247
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: KJLACVIHLULCPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a pharmacological compound that has been studied for its potential therapeutic effects in various neurological disorders. This compound has been found to have neuroprotective and neurorestorative properties, making it a promising candidate for the development of treatments for conditions such as Parkinson's disease, Alzheimer's disease, and stroke.

Wirkmechanismus

The exact mechanism of action of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is not fully understood, but it is believed to involve the modulation of multiple cellular pathways involved in neurodegeneration and neuroinflammation. This compound 3466B has been shown to inhibit the activity of caspase-3, an enzyme that plays a key role in cell death. Additionally, this compound 3466B has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound 3466B has been found to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. These effects include the inhibition of oxidative stress and inflammation, the modulation of calcium homeostasis, and the promotion of cell survival and regeneration.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B for lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying the mechanisms of neurodegeneration and neuroinflammation. However, one limitation of this compound 3466B is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of focus could be the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Additionally, further studies could be conducted to investigate the potential therapeutic effects of this compound 3466B in other neurological disorders, such as multiple sclerosis and Huntington's disease. Finally, research could be conducted to identify additional cellular pathways and targets that are modulated by this compound 3466B, which could lead to the development of more targeted and effective treatments for neurological disorders.

Synthesemethoden

The synthesis of N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves a multi-step process that includes the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with methylsulfonyl chloride and glycine. The final product is then purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various neurological disorders. In animal models of Parkinson's disease, this compound 3466B has been shown to protect dopaminergic neurons from degeneration and improve motor function. In models of Alzheimer's disease, this compound 3466B has been found to reduce amyloid beta accumulation and improve cognitive function. Furthermore, this compound 3466B has been studied for its potential neuroprotective effects in stroke and traumatic brain injury.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-15-10-8-14(9-11-15)18(23(2,20)21)12-16(19)17-13-6-4-3-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLACVIHLULCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.